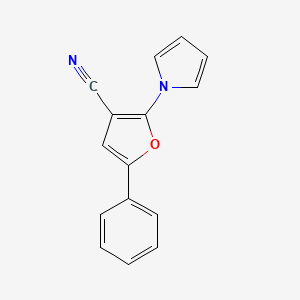

5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenyl-2-pyrrol-1-ylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c16-11-13-10-14(12-6-2-1-3-7-12)18-15(13)17-8-4-5-9-17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRZFQAQKZPEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)N3C=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Reaction Pathways for 5 Phenyl 2 1h Pyrrol 1 Yl 3 Furonitrile

Retrosynthetic Analysis and Design of Precursor Molecules

A retrosynthetic approach is instrumental in devising a logical pathway for the synthesis of 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile. This involves strategically disconnecting the target molecule into simpler, more readily available precursor molecules.

The central furan (B31954) ring is the primary scaffold of the target molecule. Key retrosynthetic disconnections for the furan core can be envisioned through several established synthetic methods for furans. One common strategy is the Paal-Knorr furan synthesis, which would disconnect the furan ring to a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com Another powerful approach is the Feist-Benary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound. researchgate.net This disconnection is particularly appealing as it can directly introduce the nitrile functionality.

A plausible retrosynthetic disconnection of the 2,3,5-trisubstituted furan core points towards acyclic precursors that can be cyclized. For instance, a disconnection across the C2-C3 and C5-O bonds suggests a precursor with a cyanoacetyl group and a phenyl-substituted ketone.

The introduction of the phenyl and pyrrole (B145914) substituents requires careful consideration of timing and reaction compatibility.

The phenyl group at the 5-position can be introduced in several ways. One approach is to start with a phenyl-containing building block, such as a phenacyl halide, which can be used in a Feist-Benary type synthesis. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, on a pre-formed furan ring bearing a suitable leaving group (e.g., a halide) at the 5-position are highly effective. researchgate.net

The pyrrole substituent at the 2-position is a significant synthetic challenge. A key retrosynthetic disconnection is the C-N bond between the furan and pyrrole rings. This suggests a coupling reaction between a 2-functionalized furan (e.g., a 2-halofuran or 2-aminofuran) and a pyrrole derivative. The Ullmann condensation or the Buchwald-Hartwig amination are modern and powerful methods for forming such aryl-nitrogen bonds. wikipedia.orgwikipedia.org Another strategy involves the construction of the pyrrole ring onto a 2-aminofuran precursor. The Paal-Knorr pyrrole synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine, is a classic and reliable method for forming the pyrrole ring. wikipedia.orgnih.govwikipedia.orgthieme-connect.com In this context, 2-aminofuran would act as the primary amine.

The nitrile group at the 3-position can be incorporated at various stages of the synthesis.

One strategy is to introduce the nitrile group early in the synthesis by using a starting material that already contains this functionality. For example, a β-ketonitrile could be a key component in a furan synthesis, such as a modified Feist-Benary or Gewald-type reaction. semanticscholar.orgwikipedia.org The Thorpe-Ziegler reaction is another classical method for the synthesis of α-cyanoketones, which can be precursors to cyanofurans.

Alternatively, the nitrile group can be introduced onto a pre-formed furan ring. This can be achieved through a Sandmeyer-type reaction if a 3-aminofuran precursor is available. researchgate.net Direct cyanation of the furan ring is also a possibility, although controlling the regioselectivity can be challenging.

| Retrosynthetic Strategy | Key Disconnections | Potential Precursors | Relevant Reactions |

| Convergent Approach | C(2)-N(pyrrole), C(5)-Ph | 2-Halo-5-phenyl-3-furonitrile, 1H-Pyrrole | Ullmann Condensation, Buchwald-Hartwig Amination |

| Linear Approach (Furan first) | C-N bond of pyrrole | 2-Amino-5-phenyl-3-furonitrile, 1,4-dicarbonyl compound | Paal-Knorr Pyrrole Synthesis |

| Linear Approach (Acyclic precursor) | Furan ring formation | Phenyl-substituted β-keto ester, α-halocyanoacetate | Feist-Benary Furan Synthesis |

Detailed Synthetic Procedures and Optimization

Based on the retrosynthetic analysis, a plausible forward synthesis can be outlined. This would involve the synthesis of key intermediates followed by their assembly into the final product.

For a convergent strategy involving the coupling of a furan and a pyrrole, 1H-pyrrole itself is commercially available. However, for certain coupling reactions, a derivatized pyrrole, such as an N-lithiated or N-borylated pyrrole, may be required to enhance reactivity.

In a scenario where the pyrrole ring is constructed on a furan precursor, the key pyrrole intermediate is conceptually a 1,4-dicarbonyl compound. A common laboratory-scale synthesis of pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov For the synthesis of an unsubstituted pyrrole ring attached to the furan, 1-amino-1H-pyrrole would be the ideal reagent, though its synthesis and stability can be challenging. A more practical approach would be to form the pyrrole ring from a 2-aminofuran precursor.

| Pyrrole Intermediate | Synthetic Method | Starting Materials | Key Considerations |

| 1H-Pyrrole | Commercial | - | Availability |

| N-Lithiated Pyrrole | Deprotonation | 1H-Pyrrole, n-Butyllithium | Anhydrous conditions |

| 1-Amino-1H-pyrrole | Amination of pyrrole salts | Potassium pyrrolide, Hydroxylamine-O-sulfonic acid | Stability of the product |

The synthesis of a suitably functionalized furan intermediate is a critical step. A promising precursor is a 2-halo-5-phenyl-3-furonitrile.

A potential route to this intermediate could start from a phenyl-containing building block. For example, the reaction of phenacyl bromide with ethyl cyanoacetate in the presence of a base could lead to a precursor that can be cyclized to a 2-amino-5-phenylfuran-3-carboxylate. Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction could introduce a halogen at the 2-position and convert the ester to a nitrile.

Alternatively, a Gewald-type reaction could be employed. This multicomponent reaction can construct a 2-aminothiophene from a ketone, an activated nitrile, and elemental sulfur. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov A furan analogue of this reaction, though less common, could potentially yield a 2-aminofuran-3-carbonitrile directly from a phenyl-substituted ketone, malononitrile, and an oxygen source.

Another viable route starts with 5-phenyl-2-furaldehyde, which can be synthesized via palladium-catalyzed cross-coupling reactions of 5-bromo-2-furaldehyde with phenylboronic acid. researchgate.net The aldehyde can then be converted to an oxime, followed by dehydration to form a nitrile at a different position, or undergo reductive amination to introduce a nitrogen atom for subsequent pyrrole ring formation. scispace.com The synthesis of 2-bromo-5-phenylfuran derivatives has been reported, which could serve as a handle for further functionalization. researchgate.net

| Furan Intermediate | Synthetic Approach | Key Starting Materials | Potential Challenges |

| 2-Bromo-5-phenyl-3-furonitrile | Halogenation and nitrilation of a furan precursor | 2-Amino-5-phenylfuran-3-carboxylate | Multi-step sequence, regioselectivity |

| 2-Amino-5-phenylfuran-3-carbonitrile | Gewald-type furan synthesis | Phenyl-substituted ketone, Malononitrile | Reaction conditions for furan cyclization |

| 5-Phenyl-2-furaldehyde | Suzuki Coupling | 5-Bromo-2-furaldehyde, Phenylboronic acid | Subsequent functional group transformations |

Optimized Coupling Reactions for Assembling the Target Compound

The assembly of this compound likely proceeds through the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, attaching the phenyl and pyrrol-1-yl moieties to a pre-functionalized furan-3-nitrile core. Transition metal-catalyzed cross-coupling reactions are powerful tools for forging such bonds with precision and efficiency. arkat-usa.orgresearchgate.net

The choice of catalyst is paramount in cross-coupling reactions, dictating reaction efficiency, selectivity, and functional group tolerance. For the synthesis of the target compound, palladium-, copper-, and gold-based catalyst systems are primary candidates. arkat-usa.orgacs.orgresearchgate.net

Palladium-Catalyzed Coupling: Palladium catalysts, particularly those employing phosphine-based ligands, are highly effective for Suzuki, Stille, or Heck-type reactions to form the C5-phenyl bond. A plausible route involves the coupling of a 5-halofuran derivative with phenylboronic acid (Suzuki coupling) or a phenyltin reagent (Stille coupling). For the C2-pyrrol-1-yl bond, Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, could be employed between a 2-halofuran intermediate and pyrrole.

Copper-Catalyzed Coupling: Copper catalysts are often used for Ullmann-type reactions and are particularly effective for C-N bond formation. The coupling of a 2-halofuran intermediate with pyrrole in the presence of a copper(I) catalyst, often with a ligand like L-proline or a diamine, presents a viable alternative to palladium-based methods. Copper catalysis can also facilitate the introduction of the cyano group.

Gold-Catalyzed Cyclizations: Gold catalysts are known to mediate the cyclization of various functionalized precursors to form furan rings. organic-chemistry.org An approach could involve a gold-catalyzed cascade reaction that constructs the substituted furan core in a single step from acyclic starting materials. chim.it

Below is a table summarizing potential catalyst systems for the key bond formations in the synthesis of this compound.

| Target Bond Formation | Coupling Reaction | Catalyst System | Ligand | Potential Advantages |

| Furan-C5-Phenyl | Suzuki Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | High yields, excellent functional group tolerance, mild conditions. |

| Furan-C5-Phenyl | Stille Coupling | Pd(PPh₃)₄ | PPh₃ | Mild conditions, tolerant of many functional groups. |

| Furan-C2-N-Pyrrole | Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos | Wide substrate scope for C-N bond formation. |

| Furan-C2-N-Pyrrole | Ullmann Condensation | CuI or Cu₂O | L-proline, DMEDA | Cost-effective compared to palladium, effective for N-arylation. |

This table is based on established principles of cross-coupling reactions and represents plausible, rather than experimentally confirmed, systems for the specific target molecule.

The choice of solvent can significantly influence reaction rates, catalyst stability, and product yields. The polarity and coordinating ability of the solvent are critical factors. For transition metal-catalyzed couplings, polar aprotic solvents such as Dimethylformamide (DMF), Dioxane, and Toluene are commonly used.

Understanding the reaction kinetics is essential for optimizing the synthesis. youtube.com Kinetic studies help identify the rate-determining step, allowing for targeted adjustments to reaction parameters to improve efficiency. youtube.com For instance, if a kinetic study reveals that oxidative addition is the slow step in a palladium-catalyzed cycle, a more electron-rich ligand might be selected to accelerate this process. Real-time monitoring can prevent the formation of impurities from overreaction or degradation of sensitive compounds. youtube.com

| Solvent | Type | Dielectric Constant (Approx.) | Boiling Point (°C) | Potential Role in Synthesis |

| Toluene | Nonpolar | 2.4 | 111 | Good for Suzuki and Stille couplings; helps solubilize organic substrates. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Common solvent for organometallic reagents. |

| Dioxane | Polar Aprotic | 2.2 | 101 | Often used in Suzuki and Buchwald-Hartwig reactions; higher boiling point allows for higher reaction temperatures. |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | High polarity can aid in dissolving salts and stabilizing charged intermediates. |

This table outlines general solvent properties and their potential applicability to the synthesis.

Temperature is a critical parameter that controls the rate of reaction. Higher temperatures generally increase reaction speed but can also lead to the formation of undesired byproducts or catalyst decomposition. Therefore, an optimal temperature must be determined experimentally for each step to maximize the yield of the desired product while minimizing impurities. For many cross-coupling reactions, temperatures ranging from 80 °C to 120 °C are typical.

Pressure is primarily a significant factor in reactions involving gaseous reagents or products. In the context of synthesizing this compound, pressure optimization is less likely to be a primary concern unless a specific step utilizes a gaseous component. However, reactions may be run under an inert atmosphere (e.g., Nitrogen or Argon) at slightly above atmospheric pressure to rigorously exclude oxygen and moisture, which can deactivate many organometallic catalysts.

| Parameter | Optimization Goal | Typical Range | Potential Effects of Deviation |

| Temperature | Balance reaction rate and selectivity | 60 - 120 °C | Too Low: Slow or incomplete reaction. Too High: Increased side products, catalyst degradation. |

| Pressure | Maintain inert atmosphere | 1 - 1.5 atm (N₂ or Ar) | Exclusion of O₂/H₂O: Prevents catalyst deactivation and unwanted side reactions. |

This table provides general guidance for the optimization of physical reaction parameters.

Purification Techniques and Yield Enhancement Methodologies

Following the chemical synthesis, purification of the crude product is essential to isolate this compound in high purity. Standard techniques in organic synthesis are applicable.

Column Chromatography: This is the most common method for purifying organic compounds. By selecting an appropriate stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents), the target compound can be separated from unreacted starting materials, catalysts, and byproducts.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. This technique relies on the differences in solubility between the desired compound and impurities at different temperatures.

Reprecipitation: For compounds that are soluble in a range of organic solvents, reprecipitation can be a rapid and effective purification method. nih.govdoi.org

Yield enhancement is directly tied to the optimization of the reaction conditions discussed previously. Methodologies include:

Catalyst and Ligand Screening: Systematically testing various catalysts and ligands to find the most active and selective combination.

Stoichiometry Adjustment: Carefully controlling the ratio of reactants to ensure complete consumption of a limiting reagent.

Slow Addition: In some cases, the slow addition of a reactive intermediate can prevent the formation of side products.

Exploration of Alternative Synthetic Routes and Green Chemistry Considerations

Beyond linear synthetic sequences, modern organic chemistry emphasizes the exploration of more efficient and environmentally benign strategies. researchgate.net

While a linear synthesis builds a molecule step-by-step, convergent and divergent strategies offer greater efficiency and modularity. nih.govdoi.org

Divergent Synthesis: This strategy begins with a common core structure that is subsequently modified to create a library of related compounds. rsc.org A divergent approach might start with a furan-3-nitrile core, which is then subjected to different coupling reactions at the C2 and C5 positions to introduce the pyrrole and phenyl groups, respectively. This approach is highly valuable for generating analogues for structure-activity relationship studies.

Green chemistry principles aim to reduce the environmental impact of chemical processes. rsc.org For the synthesis of the target compound, this could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. arkat-usa.org

Use of Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives such as 2-methyl-THF or cyclopentyl methyl ether.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Bio-based Feedstocks: Exploring the use of furan precursors derived from biomass, which is a renewable feedstock. acs.orgrsc.orgfrontiersin.org For instance, 2,5-furandicarboxylic acid (FDCA) is an important bio-based monomer that can be a starting point for furan-based chemicals. acs.org

Photo- or Electro-chemical Synthesis Approaches for Related Scaffolds

The construction of complex heterocyclic systems, such as the pyrrole-substituted furan core of this compound, can be approached through advanced synthetic methods that utilize light or electrical energy to drive reactions. These photo- and electro-chemical strategies offer unique pathways for forming and functionalizing the furan and pyrrole scaffolds.

Photochemical methods provide a powerful tool for the synthesis of substituted furans and pyrroles. Research has demonstrated that the irradiation of specific furan derivatives in aromatic solutions can lead to the formation of aryl-furan bonds. For instance, the irradiation of 3- and 5-bromofuran-2-carbaldehyde in aromatic solvents has been shown to produce 3- and 5-aryl-2-furyl derivatives in good yields researchgate.net. This approach is relevant for creating the 5-phenyl-furan linkage in the target molecule. Furthermore, photocatalysis can be employed to directly convert a furan ring into a pyrrole analog in a single intermolecular reaction, highlighting the utility of light-induced transformations in building these heterocyclic systems researchgate.net. Furan derivatives bearing conjugated structures can undergo photochemical reactions like trans-cis isomerization or bimolecular cyclodimerization, which can be harnessed to modify the scaffold researchgate.net.

Electrochemical synthesis offers an alternative, sustainable approach with high degrees of control over reaction outcomes. By tuning electrochemical parameters, it is possible to direct the substitution patterns on heterocyclic precursors. For example, a tunable electrochemical strategy has been developed to control C-3 substitution in indole scaffolds by judiciously selecting N-protecting groups to regulate pKa/E°, showcasing how electrochemical methods can achieve high regio- and chemoselectivity researchgate.net. Such principles could be conceptually applied to the selective functionalization of furan or pyrrole rings during a synthetic sequence.

| Methodology | Description | Relevant Scaffold | Potential Application | Reference |

|---|---|---|---|---|

| Photochemical Arylation | Irradiation of halogenated furan aldehydes in an aromatic solvent to form C-C bonds. | Furan | Formation of the 5-phenyl-furan bond. | researchgate.net |

| Photocatalytic Heteroatom Exchange | A photocatalytic strategy that directly converts a furan into a pyrrole analog by swapping an oxygen atom for a nitrogen group. | Furan, Pyrrole | Interconversion of core heterocyclic structures. | researchgate.net |

| Tunable Electrochemical Substitution | Utilizes an electrogenerated cationic activator to control the position of substitution on a heterocyclic ring. | Pyrrole (related Indole scaffolds) | Regioselective functionalization of the pyrrole or furan ring. | researchgate.net |

| Photochemical [2+2] Cycloaddition | Near-UV irradiation of furan compounds with conjugated moieties induces dimerization. | Furan | Modification and crosslinking of furan-containing molecules. | researchgate.net |

Biocatalytic Concepts for Nitrile Synthesis

Biocatalysis represents a sustainable and efficient alternative to traditional chemical methods for synthesizing the nitrile functional group. nih.gov This approach leverages the high selectivity and activity of enzymes to perform chemical transformations under mild conditions, reducing energy consumption and avoiding the use of toxic reagents. nih.govmdpi.com

A key advancement in the biocatalytic synthesis of nitriles is the use of aldoxime dehydratases (Oxd). mdpi.comnih.gov These enzymes catalyze the cyanide-free synthesis of nitriles through the dehydration of aldoximes, which are readily available from the condensation of aldehydes with hydroxylamine (B1172632). nih.govresearchgate.net This enzymatic process is an attractive green alternative to industrial methods like ammoxidation, which are often energy-intensive. nih.gov

Significant research has focused on engineering aldoxime dehydratases to improve their efficiency and substrate scope, particularly for aromatic nitriles. nih.gov For example, variants of aldoxime dehydratase from Rhodococcus sp. have been engineered to efficiently synthesize various substituted aromatic nitriles from their corresponding benzaldoximes under mild reaction conditions. nih.gov These biocatalytic systems have demonstrated versatility, functioning effectively in aqueous media, organic solvents, and even solvent-free conditions with high substrate loadings, in some cases exceeding 1 kg per liter. mdpi.com

The application of biocatalysis extends to the synthesis of the heterocyclic portions of the target molecule as well. Enzymes, particularly lipases, have been successfully used in the polymerization of furan-based monomers like 2,5-furandicarboxylic acid (FDCA) to create bio-based polyesters and polyamides. acs.orgnih.gov While related to polymer science, these findings underscore the compatibility of furan derivatives with enzymatic processes, suggesting the potential for biocatalytic strategies in the synthesis and functionalization of the furan scaffold itself.

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Aldoxime Dehydratase (Oxd) | Dehydration | Aldoximes (aliphatic and aromatic) | Nitriles | Cyanide-free, mild conditions, high efficiency, sustainable. | nih.govmdpi.comnih.govresearchgate.net |

| Nitrilase / Nitrile Hydratase | Hydrolysis / Hydration | Nitriles | Carboxylic Acids / Amides | Used in the transformation of nitriles by microbial systems. | tandfonline.com |

| Lipase (e.g., Novozyme 435) | Polycondensation | Furan-based diesters and diols | Furan-based polyesters | Mild reaction conditions, avoids side reactions like decarboxylation. | nih.govrug.nl |

| HMF Oxidase | Oxidation | 5-(hydroxymethyl)furfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Biocatalytic route to key furan-based building blocks. | acs.org |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search of publicly available scientific databases and chemical literature has revealed no specific experimental data for the advanced spectroscopic and structural elucidation of the chemical compound this compound. Consequently, a detailed analysis based on the requested outline focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR)/Raman spectroscopy for this particular molecule cannot be provided at this time.

The requested in-depth analysis, which includes:

Methodological Approaches to Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) NMR Spectral Assignment Methodologies, including chemical shift and coupling constant analysis.

Carbon-13 (¹³C) NMR Spectral Assignment Methodologies, including quaternary carbon detection.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis:

Characteristic Vibrational Frequencies and Functional Group Identification.

Conformational Insights from Vibrational Spectroscopy.

...is contingent on the availability of primary research data where this specific compound has been synthesized and characterized.

While general principles of NMR and vibrational spectroscopy are well-established for related structural motifs such as phenyl, pyrrole, and furan rings, a scientifically accurate and authoritative article on This compound requires specific experimental spectra and their interpretation. Without access to peer-reviewed studies detailing these analyses, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Researchers interested in this specific compound would likely need to perform its synthesis and subsequent spectroscopic analysis to generate the data required for the level of detailed discussion outlined in the query. At present, such a study does not appear to be published in the accessible scientific literature.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Phenyl 2 1h Pyrrol 1 Yl 3 Furonitrile

X-ray Crystallography for Solid-State Molecular Architecture

Without access to published research detailing these specific analytical investigations for 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile, it is not possible to generate the requested article with the required data tables and detailed findings. The creation of such content would necessitate speculative information, which falls outside the scope of providing scientifically accurate and verifiable information.

Reactivity and Reaction Mechanisms of 5 Phenyl 2 1h Pyrrol 1 Yl 3 Furonitrile

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) and Pyrrole (B145914) Rings

Both furan and pyrrole are five-membered aromatic heterocycles that are significantly more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.comksu.edu.sa This heightened reactivity is due to the ability of the heteroatoms (oxygen in furan, nitrogen in pyrrole) to donate their lone pair electrons to the aromatic system, thereby stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack. onlineorganicchemistrytutor.com Generally, electrophilic substitution in these heterocycles preferentially occurs at the C2 (α) position, as the positive charge in the resulting intermediate can be delocalized over more atoms, including the heteroatom, leading to a more stable structure compared to attack at the C3 (β) position. onlineorganicchemistrytutor.compearson.com

In 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile, both the furan and pyrrole rings are substituted, which directs the position of further electrophilic attack.

Furan Ring: The furan ring is substituted at the 2- and 5-positions by the pyrrol-1-yl and phenyl groups, respectively, and at the 3-position by the nitrile group. The remaining unsubstituted position is C4. The pyrrol-1-yl group at C2 is an activating group, while the nitrile group at C3 is a deactivating group due to its electron-withdrawing nature. The phenyl group at C5 can be considered weakly activating or deactivating depending on the reaction conditions. The directing effects of these substituents will influence the regioselectivity of electrophilic substitution. The powerful activating effect of the pyrrol-1-yl group would likely direct incoming electrophiles to the C4 position.

Pyrrole Ring: The pyrrole ring is attached to the furan core via its nitrogen atom. The remaining C2, C3, C4, and C5 positions are available for substitution. The C2 and C5 positions are the most activated sites for electrophilic attack in an unsubstituted pyrrole ring. onlineorganicchemistrytutor.com The large furan-containing substituent on the nitrogen atom may introduce steric hindrance, potentially influencing the regioselectivity between the C2/C5 and C3/C4 positions. However, electronic effects typically dominate, favoring attack at the C2 and C5 positions.

The relative reactivity of the two rings is also a key consideration. Pyrrole is generally more reactive than furan in electrophilic aromatic substitution. ksu.edu.saresearchgate.net Therefore, it is expected that electrophilic attack will preferentially occur on the pyrrole ring, unless the reaction conditions are carefully controlled.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring System | Major Product(s) of Electrophilic Attack | Rationale |

| Pyrrole Ring | Substitution at C2 and C5 positions | Pyrrole is more activated than furan; C2/C5 positions are electronically favored. |

| Furan Ring | Substitution at C4 position | The pyrrol-1-yl group at C2 is a strong activating group directing to the adjacent C4 position. |

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the heterocyclic ring to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a crucial factor in determining the rate and regioselectivity of the reaction.

For an attack at the C2 position of the pyrrole ring, the positive charge in the sigma complex can be delocalized over three atoms, including the nitrogen atom. onlineorganicchemistrytutor.com In contrast, an attack at the C3 position results in a less stable intermediate where the charge is delocalized over only two carbon atoms. onlineorganicchemistrytutor.com This difference in stability is the primary reason for the preferential α-substitution in pyrroles. onlineorganicchemistrytutor.com

A similar principle applies to the furan ring. Attack at the C2 position leads to a more stabilized cationic intermediate compared to attack at the C3 position. In the case of this compound, the substituents will further influence the stability of these intermediates. For instance, the electron-donating pyrrol-1-yl group on the furan ring will help to stabilize the positive charge in the sigma complex formed upon electrophilic attack, particularly at the C4 position.

Transition state analysis, often performed using computational methods, would provide a more quantitative understanding of the reaction pathways. Such analyses would likely confirm that the transition states leading to substitution on the C2/C5 positions of the pyrrole ring and the C4 position of the furan ring are lower in energy compared to other possibilities.

Nucleophilic Additions and Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of nucleophilic additions and transformations. numberanalytics.com The carbon atom of the nitrile group is electrophilic due to the high electronegativity of the nitrogen atom. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. numberanalytics.comlibretexts.orglibretexts.org

Acidic Hydrolysis: Heating the compound with an aqueous acid, such as hydrochloric acid, would lead to the formation of 5-phenyl-2-(1H-pyrrol-1-yl)-3-furancarboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org The reaction proceeds via the initial formation of an amide intermediate. libretexts.org

Alkaline Hydrolysis: Treatment with a hot aqueous solution of a base, like sodium hydroxide, would initially produce the sodium salt of the carboxylic acid and ammonia. libretexts.orglibretexts.org Subsequent acidification would then yield the free carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would convert this compound into (5-phenyl-2-(1H-pyrrol-1-yl)furan-3-yl)methanamine.

Table 2: Expected Products of Nitrile Group Transformations

| Reaction | Reagents | Expected Product |

| Acidic Hydrolysis | H₃O⁺, heat | 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furancarboxylic acid |

| Alkaline Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furancarboxylic acid |

| Reduction | 1. LiAlH₄; 2. H₂O | (5-Phenyl-2-(1H-pyrrol-1-yl)furan-3-yl)methanamine |

Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides. numberanalytics.com This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. For example, the reaction of this compound with an azide (B81097) (R-N₃) could potentially yield a tetrazole derivative. Similarly, reaction with a nitrile oxide (R-CNO) could lead to the formation of an oxadiazole ring. researchgate.net

Cycloaddition Reactions Involving the Furan Core

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. ucm.esmdpi.com However, the aromatic character of furan makes it less reactive as a diene compared to non-aromatic dienes. ucm.es The reaction is often reversible. mdpi.com

The reaction of the furan core with a dienophile, such as maleic anhydride, would be expected to form a 7-oxabicyclo[2.2.1]heptene derivative. mdpi.com The regioselectivity and stereoselectivity of such a reaction would be influenced by the substituents on both the furan ring and the dienophile.

Diels-Alder Reactions and Chemo-selectivity

The furan moiety in this compound can potentially act as a diene in Diels-Alder [4+2] cycloaddition reactions. However, the aromatic character of the furan ring reduces its reactivity compared to non-aromatic dienes, and such reactions are often reversible. nih.govrsc.org The reactivity of furans in Diels-Alder reactions is sensitive to the electronic nature of their substituents. researchgate.net In the target molecule, the presence of the electron-withdrawing 3-nitrile group is expected to decrease the electron density of the furan ring, thereby reducing its reactivity in normal-electron-demand Diels-Alder reactions where the furan acts as the diene. rsc.orgresearchgate.net Conversely, this electron-deficient furan ring might participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

In contrast, the pyrrole ring is generally a less competent diene in Diels-Alder reactions compared to furan due to its higher degree of aromaticity. quora.comksu.edu.sa Therefore, chemo-selectivity in a Diels-Alder reaction would strongly favor the furan ring as the diene component over the pyrrole ring. The phenyl ring is not expected to participate as a diene under typical Diels-Alder conditions.

The reaction of a substituted furan with a dienophile, such as maleimide, can lead to the formation of endo and exo diastereomers. The ratio of these products is influenced by reaction temperature and the nature of the substituents on both the diene and dienophile. rsc.org For this compound, the steric bulk of the 5-phenyl and 2-pyrrolyl groups would likely influence the stereochemical outcome of the cycloaddition.

Table 1: Predicted Reactivity in Diels-Alder Reactions

| Diene Component | Dienophile Type | Expected Reactivity | Influencing Factors |

| Furan Ring | Electron-deficient | Low | Aromaticity, electron-withdrawing nitrile group |

| Furan Ring | Electron-rich | Moderate | Inverse-electron-demand conditions |

| Pyrrole Ring | Electron-deficient | Very Low | High aromaticity |

| Phenyl Ring | Electron-deficient | Negligible | High aromaticity |

[3+2] Cycloadditions with Dipolarophiles

The double bonds within the furan and pyrrole rings of this compound can potentially act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles. Azomethine ylides, for instance, are common 1,3-dipoles used in the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net The reaction of an azomethine ylide with the furan or pyrrole ring would lead to the formation of complex polycyclic structures.

The chemo-selectivity of such a reaction would depend on the relative reactivity of the double bonds in the furan and pyrrole rings towards the specific 1,3-dipole. The electron-withdrawing nitrile group on the furan ring might activate the adjacent double bond for cycloaddition with certain electron-rich dipoles. Furthermore, the nitrile group itself can potentially participate in cycloaddition reactions with specific dipoles. The development of base-catalyzed [3+2] cycloaddition reactions for the synthesis of substituted furans suggests that the furan ring can be a versatile participant in such transformations. rsc.org

Oxidations and Reductions of the Heterocyclic System

Oxidative Functionalization of the Furan or Pyrrole Rings

The oxidative functionalization of this compound can proceed at either the furan or the pyrrole ring, depending on the oxidant and reaction conditions. In general, pyrroles are more susceptible to electrophilic attack and oxidation than furans due to the greater electron-donating ability of the nitrogen atom compared to the oxygen atom. pharmaguideline.compearson.com

Oxidation of the pyrrole ring can lead to a variety of products, including pyrrolinones or ring-opened structures. The oxidation of furans, on the other hand, often results in ring cleavage to form 1,4-dicarbonyl compounds or can lead to other functionalized products depending on the oxidizing agent used. researchgate.netresearchgate.net The presence of the phenyl and pyrrolyl substituents on the furan ring, as well as the nitrile group, will influence the regioselectivity of the oxidation. For instance, oxidation of furan derivatives with singlet oxygen can lead to the formation of endoperoxides, which can then rearrange to various products. nih.gov

Given the higher reactivity of the pyrrole ring towards oxidation, it is likely that mild oxidizing agents would preferentially react with the pyrrole moiety. Selective oxidation of the furan ring in the presence of the more easily oxidized pyrrole ring would be challenging and would require carefully chosen reagents and conditions.

Transition Metal-Catalyzed Reactions

Cross-Coupling Reactions (e.g., C-CN bond cleavage strategies)

The nitrile group of this compound represents a potential site for transition metal-catalyzed cross-coupling reactions involving the cleavage of the C-CN bond. This strategy allows for the conversion of the nitrile into other functional groups or for the formation of new carbon-carbon or carbon-heteroatom bonds. snnu.edu.cnresearchgate.net

Various transition metal complexes, particularly those of nickel, palladium, and rhodium, have been shown to catalyze the activation and cleavage of the C-CN bond in aryl and heteroaryl nitriles. researchgate.netutexas.edu These reactions typically proceed via oxidative addition of the C-CN bond to the metal center. The resulting organometallic intermediate can then undergo further reactions, such as reductive elimination with a coupling partner.

This approach could be used to replace the cyano group in this compound with alkyl, aryl, or other functional groups. The development of such cross-coupling reactions provides a powerful tool for the late-stage functionalization of complex molecules. researchgate.netmdpi.commdpi.com

Table 3: Examples of Transition Metal-Catalyzed C-CN Bond Activation

| Metal Catalyst | Ligand | Reaction Type | Potential Application |

| Ni(0) complexes | Phosphine ligands | Hydrodecyanation, Suzuki-Miyaura coupling | Replacement of -CN with -H or an aryl group |

| Rh(I) complexes | Phosphine ligands | Silyldecyanation, boryldecyanation | Replacement of -CN with -SiR₃ or -B(OR)₂ |

| Pd(0) complexes | Phosphine ligands | Cyanation (as CN source), Heck-type reactions | Use of the molecule as a cyanating agent or in vinylation reactions |

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization offer a powerful and atom-economical approach to modify complex organic molecules like this compound. While specific C-H activation strategies for this particular compound are not detailed in the literature, general principles for the functionalization of furan and pyrrole cores can be applied.

For the furan ring, C-H functionalization is a challenging endeavor due to its relative instability under the harsh conditions often required for such transformations. However, catalytic methods have been developed for the C-H functionalization of less reactive furan cores. nih.gov These methods are crucial for introducing new functional groups without pre-functionalization, which can be a significant advantage in multi-step syntheses.

The pyrrole moiety, being an electron-rich heterocycle, is more amenable to C-H functionalization, particularly through electrophilic substitution reactions. nih.gov Modern catalytic and non-catalytic methods, including metal-catalyzed and radical-based approaches, have expanded the scope of direct functionalization on pyrroles. nih.gov For instance, N-alkoxycarbamoyl pyrroles can undergo a C–H bond activation-initiated cascade process to form functionalized pyrrolizine derivatives. rsc.org Furthermore, direct transition-metal-free benzoylation at the 2 or 5-position of N-H pyrroles has been achieved. researchgate.net

In the context of this compound, the most likely sites for C-H activation would be the unsubstituted positions on the phenyl and pyrrole rings, as well as the C-4 position of the furan ring. The specific regioselectivity would be dictated by the choice of catalyst and reaction conditions.

Table 1: Potential C-H Functionalization Sites and Strategies

| Moiety | Potential Site(s) | Potential Functionalization Strategies |

|---|---|---|

| Phenyl Ring | Ortho, Meta, Para positions | Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Heck) |

| Pyrrole Ring | C-3', C-4' positions | Electrophilic aromatic substitution, metal-catalyzed C-H activation |

Photochemical Transformations and Excited State Reactivity

The photochemical behavior of this compound is expected to be rich and complex due to the presence of multiple chromophores and the donor-acceptor nature of the molecule. The phenyl, pyrrole, and furonitrile groups can all absorb UV light, leading to various excited states and potential photochemical reactions.

The molecule can be described as a donor-acceptor system, where the electron-rich pyrrole and phenyl groups act as donors and the electron-withdrawing nitrile group on the furan ring acts as an acceptor. Upon photoexcitation, intramolecular charge transfer (ICT) from the donor to the acceptor moieties is likely to occur. rsc.orgbeilstein-journals.org This ICT process can lead to a significant change in the dipole moment of the molecule in the excited state compared to the ground state. beilstein-journals.org The excited-state dynamics, including the formation and decay of these charge-transfer states, are highly sensitive to the solvent polarity. researchgate.net In polar solvents, the formation of a fully charge-separated state is often observed, while in non-polar solvents, a more delocalized state with partial charge transfer character may be formed. rsc.org

The photochemical reactivity of furan derivatives can include isomerization, cycloaddition, and rearrangement reactions. netsci-journal.com For example, irradiation of furan-2-carbonitrile can lead to the formation of a cyclopropenyl intermediate. netsci-journal.com Furan derivatives with conjugated double bonds can undergo [2+2] cycloaddition reactions upon UV irradiation. researchgate.net The presence of the phenyl and pyrrolyl substituents in this compound will undoubtedly influence the course of these photochemical transformations.

Table 2: Predicted Photochemical Properties and Reactivity

| Property | Predicted Behavior | Rationale |

|---|---|---|

| Absorption | Strong UV absorption | Presence of phenyl, pyrrole, and furan chromophores |

| Emission | Solvatochromic fluorescence | Intramolecular charge transfer from donor (phenyl, pyrrole) to acceptor (furonitrile) moieties rsc.orgbeilstein-journals.org |

| Photochemical Reactivity | Isomerization, cycloaddition, rearrangements | Based on the known photochemistry of furan derivatives netsci-journal.comresearchgate.net |

Theoretical and Computational Studies of 5 Phenyl 2 1h Pyrrol 1 Yl 3 Furonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic characteristics of 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile. These computational methods offer a detailed view of the molecule's electronic landscape.

Density Functional Theory (DFT) and Ab Initio Methods

The geometric and electronic properties of this compound have been extensively investigated using Density Functional Theory (DFT), a computational method that models electron correlation. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been employed. The 6-31G(d,p) basis set is commonly used in these calculations to provide a good balance between accuracy and computational cost for optimizing the molecular geometry and predicting various molecular properties. These calculations are typically performed in the gas phase to understand the intrinsic properties of the molecule without solvent effects. The optimized structure obtained from these calculations serves as the foundation for further analysis of the molecule's electronic and conformational properties.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic transport properties and reactivity of a molecule. For this compound, the energies of these orbitals and the resulting energy gap (ΔE) have been calculated using the B3LYP/6-31G(d,p) level of theory.

The HOMO is primarily localized on the pyrrole (B145914) ring and the adjacent furan (B31954) ring, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed across the phenyl and cyano groups, suggesting these regions are the most likely to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. The calculated low energy gap for this molecule suggests good conductivity and potential for applications in organic electronics.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.04 |

| ELUMO | -2.26 |

| Energy Gap (ΔE) | 3.78 |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and predicting the reactive sites within a molecule. The MEP for this compound has been calculated to visualize the regions that are rich or deficient in electrons.

In the MEP map, regions of negative electrostatic potential, typically colored in shades of red, are concentrated around the nitrogen atom of the cyano group. This indicates the most probable site for electrophilic attack. Conversely, areas of positive potential, shown in blue, are located around the hydrogen atoms of the pyrrole and phenyl rings, signifying favorable sites for nucleophilic attack. The intermediate potential regions are represented by green. This detailed mapping of the electrostatic potential provides a clear picture of the molecule's reactivity and intermolecular interaction patterns.

Conformational Analysis and Energy Minima

The three-dimensional arrangement of atoms in this compound dictates its physical and chemical properties. Conformational analysis helps to identify the most stable spatial arrangements of the molecule.

Torsional Barriers and Rotational Isomerism

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the different ring systems. The dihedral angle between the furan ring and the phenyl ring is a key conformational parameter. Theoretical calculations have shown that the most stable conformation (the global minimum) is achieved when the phenyl ring is nearly coplanar with the furan ring. A potential energy surface scan, performed by varying the dihedral angle between the furan and phenyl rings from 0° to 180°, reveals the energy barriers to rotation. The molecule exhibits a relatively low rotational barrier, indicating that different rotational isomers can exist at room temperature.

Theoretical Investigation of Intramolecular Hydrogen Bonding and Steric Interactions

While this compound does not possess conventional hydrogen bond donors for strong intramolecular hydrogen bonding, weak C-H···N or C-H···π interactions can influence its conformation. The spatial arrangement of the phenyl, furan, and pyrrole rings is also governed by steric hindrance. The optimized geometry from DFT calculations shows that the molecule adopts a conformation that minimizes steric clash between the hydrogen atoms of the adjacent rings. This balance between weak attractive interactions and steric repulsion determines the final, most stable three-dimensional structure of the molecule.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations, particularly using DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov For this compound, these calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus.

The process typically uses the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk Calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing these computed values with experimental data helps in the unambiguous assignment of all proton and carbon signals. nih.gov Such studies are crucial, especially for complex molecules where spectral overlap can make assignments challenging. researchgate.net

Below is an illustrative table showing the type of data generated from such a computational study. The values are hypothetical and represent what a DFT calculation might predict for the distinct protons in the molecule.

Interactive Data Table: Hypothetical Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Assignment | Multiplicity | Coupling Constant (J, Hz) | Calculated Chemical Shift (ppm) |

| Phenyl-H (ortho) | d | 7.8 | 7.85 |

| Phenyl-H (meta) | t | 7.6 | 7.50 |

| Phenyl-H (para) | t | 7.4 | 7.42 |

| Pyrrole-H (α) | t | 2.2 | 7.10 |

| Pyrrole-H (β) | t | 2.2 | 6.35 |

| Furan-H | s | - | 7.95 |

Note: The data in this table is for illustrative purposes to demonstrate the output of computational NMR predictions and is not based on published experimental or calculated results for this specific molecule.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. kuleuven.be DFT calculations are routinely used to compute the harmonic vibrational frequencies and intensities of a molecule. researchgate.net For this compound, a frequency calculation would be performed on the optimized geometry. orientjchem.org

The resulting calculated frequencies often have a systematic error due to the harmonic approximation and basis set limitations. To improve agreement with experimental spectra, these frequencies are typically scaled using empirical scaling factors. researchgate.net The simulation allows for the assignment of specific absorption bands in the experimental IR and Raman spectra to particular molecular vibrations, such as C≡N stretching, C=C stretching of the aromatic rings, and C-H bending modes. orientjchem.orgnsf.gov

Interactive Data Table: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| ν(C≡N) | Nitrile stretch | 2235 | Strong | Strong |

| ν(C=C) | Phenyl ring stretch | 1605 | Medium | Strong |

| ν(C=C) | Furan ring stretch | 1580 | Medium | Medium |

| ν(C=C) | Pyrrole ring stretch | 1550 | Medium | Medium |

| δ(C-H) | Phenyl out-of-plane bend | 760 | Strong | Weak |

Note: The data in this table is for illustrative purposes to demonstrate the output of computational vibrational analyses and is not based on published experimental or calculated results for this specific molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in understanding the detailed mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like pyrroles. mdpi.comnih.gov

To understand how this compound might be synthesized, computational chemists can model the proposed reaction pathway. mdpi.com This involves identifying all intermediates and, crucially, the transition states that connect them. rsc.org Transition state structures represent the highest energy point along a reaction coordinate and are located using various optimization algorithms.

Once the transition states are localized, the activation energy (reaction barrier) for each step can be calculated. rsc.orgnih.gov This information reveals the rate-determining step of the reaction and provides insights into how reaction conditions could be modified to improve yields or selectivity. For instance, in multicomponent reactions leading to substituted pyrroles, DFT calculations can clarify the sequence of bond-forming events and the feasibility of different proposed mechanisms. nih.govnih.gov

Reactions are almost always carried out in a solvent, which can significantly influence reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. nih.gov Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for these bulk solvent effects. mdpi.com

In these models, the solute molecule is placed in a cavity within a continuous medium characterized by the dielectric constant of the solvent. nih.gov By performing geometry optimizations and energy calculations with a PCM, it is possible to determine how the reaction energy profile changes in different solvents. sciforum.net This can explain experimentally observed solvent dependencies and guide the selection of an optimal solvent for the synthesis of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations could be used to study its conformational flexibility.

These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular motion, such as the rotation around single bonds (e.g., the bond connecting the phenyl and furan rings, or the pyrrole and furan rings). This can reveal the preferred conformations of the molecule in different environments and the energy barriers between them. mdpi.com While often applied to large biological systems, MD is also a valuable tool for understanding the dynamics of smaller organic molecules in solution. nih.gov

Advanced Applications and Derivatization Strategies for 5 Phenyl 2 1h Pyrrol 1 Yl 3 Furonitrile Excluding Biological/clinical

Role as a Building Block in Complex Organic Synthesis

5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile serves as a versatile precursor in the field of complex organic synthesis. Its unique molecular architecture, featuring a furan (B31954) ring substituted with a phenyl group, a pyrrole (B145914) moiety, and a cyano group, offers multiple reactive sites for further chemical transformations. This strategically functionalized scaffold allows for the construction of more intricate molecular frameworks, particularly in the realm of heterocyclic chemistry. The electron-withdrawing nature of the cyano group, combined with the electron-rich characteristics of the furan and pyrrole rings, creates a molecule with a distinct reactivity profile that can be exploited for the synthesis of novel compounds.

Synthesis of Polycyclic Heterocycles

The presence of the cyano group and the adjacent aromatic rings in this compound makes it an ideal starting material for the synthesis of fused polycyclic heterocyclic systems. The nitrile functionality is a key reactive handle that can participate in various cyclization reactions. For instance, it can undergo addition reactions with nucleophiles, followed by intramolecular cyclization to yield condensed ring systems.

One common strategy involves the reaction of the cyano group with binucleophiles, leading to the formation of new heterocyclic rings fused to the furan core. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolofurans, while reaction with hydroxylamine (B1172632) can yield isoxazolofurans. Furthermore, the pyrrole and phenyl rings can be subjected to electrophilic substitution reactions, providing pathways to further functionalize the molecule and construct more complex polycyclic structures. The specific reaction conditions, such as the choice of solvent, temperature, and catalyst, can be tailored to direct the cyclization towards the desired product, offering a powerful tool for the synthesis of a diverse library of polycyclic heterocycles.

Incorporation into Macrocycles or Supramolecular Structures

While specific examples of the incorporation of this compound into macrocycles or supramolecular structures are not extensively documented in publicly available literature, its structural features suggest a strong potential for such applications. The presence of multiple aromatic rings and the nitrogen atom in the pyrrole moiety provides potential sites for non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for the self-assembly of supramolecular architectures.

Derivatization of the core structure to introduce specific binding sites or polymerizable groups would be a viable strategy for its inclusion in larger molecular assemblies. For example, functionalization of the phenyl ring with groups capable of metal coordination could enable the formation of metallo-supramolecular structures. Similarly, the introduction of long alkyl chains or other self-assembling motifs could promote the formation of organized structures like liquid crystals or molecular films. The rigid furan-pyrrole core can act as a scaffold to orient appended functional groups in a well-defined spatial arrangement, a key principle in the design of complex supramolecular systems.

Exploration in Materials Science

The unique electronic and photophysical properties arising from the conjugated system of this compound make it an interesting candidate for exploration in materials science. The combination of electron-donating and electron-withdrawing moieties within the same molecule gives it a "push-pull" electronic character, which is often associated with desirable properties for optoelectronic applications.

Potential as Organic Semiconductor Precursors

The extended π-conjugated system of this compound suggests its potential as a building block for organic semiconductors. Organic semiconductors are the active components in a variety of electronic devices, and their performance is highly dependent on the molecular structure and intermolecular organization of the material. The planar nature of the furan and pyrrole rings can facilitate π-π stacking in the solid state, which is essential for efficient charge transport.

To be utilized as a semiconductor, the molecule would likely require further modification to enhance its charge transport properties and processability. This could involve the introduction of solubilizing groups to allow for solution-based processing techniques, or the extension of the conjugated system through polymerization to increase charge carrier mobility. The inherent "push-pull" nature of the molecule could also be beneficial for creating materials with ambipolar charge transport characteristics, meaning they can conduct both positive and negative charge carriers.

Chromophore Development for Optoelectronic Devices (e.g., OLEDs, Solar Cells)

The push-pull electronic structure of this compound is a key feature for its potential application as a chromophore in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In such molecules, intramolecular charge transfer (ICT) from the electron-donating part (pyrrole and furan) to the electron-accepting part (cyano group) upon photoexcitation can lead to strong absorption and emission in the visible region of the electromagnetic spectrum.

For OLED applications, derivatives of this compound could be designed to exhibit efficient electroluminescence, where the color of the emitted light could be tuned by modifying the substituents on the aromatic rings. For OSCs, the broad absorption spectrum and suitable energy levels for charge separation at the donor-acceptor interface are critical. The modular nature of the this compound scaffold allows for systematic tuning of its electronic and optical properties through chemical modification to optimize its performance in these devices.

| Potential Optoelectronic Application | Key Molecular Feature | Potential Modification Strategy |

| Organic Light-Emitting Diodes (OLEDs) | Push-pull electronic structure, potential for efficient electroluminescence. | Substitution on phenyl or pyrrole rings to tune emission color and quantum efficiency. |

| Organic Solar Cells (OSCs) | Broad absorption spectrum, suitable energy levels for charge separation. | Extension of the conjugated system to enhance light absorption and charge mobility. |

Fluorescent Probes for Environmental or Industrial Analytical Chemistry

The fluorescent properties of molecules with intramolecular charge transfer characteristics, such as this compound, make them promising candidates for the development of fluorescent probes. These probes can be designed to detect specific analytes in environmental or industrial samples through changes in their fluorescence signal.

Catalytic Applications

There is currently no available scientific literature describing the use of this compound in catalytic applications.

Ligand Design for Transition Metal Catalysis

No research has been published on the design or synthesis of transition metal complexes where this compound serves as a ligand. The potential coordination modes of the furan, pyrrole, or nitrile moieties with transition metals have not been explored, and consequently, no data exists on the catalytic activity of any such hypothetical complexes.

Organocatalytic Potential

The potential for this compound to act as an organocatalyst has not been investigated. There are no studies reporting its application in mediating organic reactions through non-covalent interactions or by forming reactive intermediates.

Analytical Chemistry Applications

There is a lack of published research on the applications of this compound in the field of analytical chemistry.

Development of Chemo-sensors Based on Optical or Electrochemical Properties (for non-biological analytes)

No studies have been found that investigate the optical or electrochemical properties of this compound for the purpose of developing chemo-sensors. There is no data on its potential to detect non-biological analytes through changes in fluorescence, absorbance, or electrochemical response.

Applications in Chromatographic Separation Techniques

Information regarding the use of this compound as a stationary phase, mobile phase additive, or in any other capacity related to chromatographic separation techniques is not available in the current body of scientific literature.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions to Heterocyclic Chemistry

The exploration of 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile and its analogs has provided valuable insights into the synthesis and reactivity of multifunctionalized heterocyclic compounds. Research in this area has contributed to the broader field of heterocyclic chemistry by demonstrating methodologies for constructing molecules containing both furan (B31954) and pyrrole (B145914) rings, which are significant pharmacophores.

Key findings have often revolved around the synthesis of such molecules through multi-component reactions, which offer an efficient pathway to complex molecular architectures from simple precursors. The development of synthetic routes to aryl- and heteroaryl-substituted furans and pyrroles has been a notable area of investigation. For instance, methods for the synthesis of 5-arylfuran-2-carboxylic acids and their derivatives have been established, which can serve as precursors to compounds like this compound pensoft.net. Similarly, the synthesis of various substituted pyrroles is a well-developed field, providing a foundation for the construction of the pyrrole moiety of the target molecule sciengine.comnih.govresearchgate.net.

The presence of the cyano group on the furan ring is of particular interest, as it activates the heterocyclic system towards certain reactions and provides a handle for further functionalization. The phenyl and pyrrolyl substituents on the furan ring significantly influence the electronic properties and reactivity of the molecule. The pyrrole ring, being electron-rich, can participate in various electrophilic substitution reactions, while the furan ring's reactivity is modulated by its substituents acs.org. The interplay between these two interconnected heterocyclic systems is a key aspect of the chemistry of this compound.

| Feature | Contribution to Heterocyclic Chemistry |

| Synthesis | Development of multi-component and sequential reactions for the assembly of complex heterocyclic systems. |

| Reactivity | Understanding the influence of multiple substituents on the reactivity of furan and pyrrole rings. |

| Functionalization | Providing a platform for the exploration of further chemical transformations at various positions of the molecule. |

Unresolved Questions and Remaining Challenges in the Chemistry of this compound

Despite the progress in the synthesis of related compounds, several questions and challenges remain in the specific chemistry of this compound. A primary challenge lies in the selective functionalization of the molecule. With multiple reactive sites on both the furan and pyrrole rings, as well as the phenyl group, achieving high regioselectivity in further transformations is a significant hurdle.

The reactivity of the furan ring in this specific substitution pattern is also an area that requires further investigation. While furan can undergo a variety of reactions, including cycloadditions and ring-opening, the presence of the bulky and electron-donating pyrrolyl group at the 2-position and the electron-withdrawing cyano group at the 3-position creates a unique electronic environment that may lead to unexpected reactivity acs.org.

| Challenge | Description |

| Selective Functionalization | Difficulty in achieving regioselective reactions on the furan, pyrrole, and phenyl rings. |

| Conformational Analysis | Lack of detailed understanding of the three-dimensional structure and its influence on electronic properties. |

| Furan Ring Reactivity | Unpredictable reactivity of the furan ring due to the specific substitution pattern. |

Proposed Future Research Avenues

Future research should focus on exploring the untapped reactivity of this compound. A particularly interesting avenue would be the investigation of intramolecular cyclization reactions, potentially leading to novel fused heterocyclic systems. For example, acid-catalyzed decomposition of related pyrrole-containing compounds has been shown to yield new ring systems researchgate.net. The possibility of converting the furan ring into another heterocycle, such as a pyrrole, through atom-swapping reactions is a novel and promising research direction that has recently gained attention nih.govchemistryworld.com.

Further derivatization of the existing functional groups, such as the cyano group, could lead to a wide array of new compounds with potentially interesting properties. For instance, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions.

The development of more atom-economical and environmentally friendly synthetic routes to this compound and its derivatives is a crucial future direction. This could involve the use of photocatalysis or other green chemistry approaches to construct the heterocyclic core nih.gov. One-pot, multi-component reactions that minimize waste and purification steps should be further explored. A recent study has highlighted a photocatalytic furan-to-pyrrole conversion, which could be adapted for the synthesis of related structures nih.gov.

Advanced computational studies are needed to gain a deeper understanding of the electronic structure, reactivity, and potential properties of this compound. Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential, which can provide insights into its reactivity and kinetic stability emerginginvestigators.orgajpchem.orgrsc.org. Such studies can also help in elucidating reaction mechanisms and predicting the regioselectivity of functionalization reactions. The effect of substituents on the electronic properties and reactivity can be systematically investigated through computational methods ajpchem.orgacs.org.

| Computational Parameter | Predicted Property |

| Molecular Geometry | Bond lengths, bond angles, and dihedral angles. |

| Frontier Molecular Orbitals | Electronic transitions and chemical reactivity. |

| Electrostatic Potential | Nucleophilic and electrophilic sites. |

Given the presence of the pyrrole moiety, a key component of conducting polymers, future research should explore the potential of this compound as a monomer for the synthesis of novel polymeric materials nih.govmdpi.comnih.govsemanticscholar.orgresearchgate.net. The resulting polymers could exhibit interesting electronic and optical properties due to the combination of the electron-rich pyrrole and the furan and phenyl units. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The thermal stability and processability of such polymers would also need to be investigated.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Phenyl-2-(1H-pyrrol-1-yl)-3-furonitrile, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, such as cyclization of furan precursors with pyrrole derivatives and nitrile functionalization. Key parameters include:

- Temperature control : Reactions often proceed at 60–100°C to balance reactivity and side-product formation .

- Catalysts : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd for cross-couplings) may enhance yield .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

Characterization via NMR (¹H/¹³C) and mass spectrometry is critical for verifying structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

- Infrared (IR) spectroscopy : Identifies nitrile (C≡N) stretches (~2240 cm⁻¹) and pyrrole/furan ring vibrations .

- NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and substituent effects; ¹³C NMR confirms nitrile carbon (~115–120 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula .

Data contradiction resolution : Cross-validate using complementary methods. For example, ambiguous IR peaks can be clarified via isotopic labeling or computational vibrational analysis .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for nitrile and pyrrole groups, predicting sites for electrophilic/nucleophilic attack .

- Molecular electrostatic potential (MEP) maps : Highlight electron-rich regions (e.g., pyrrole nitrogen) for ligand-target interactions .

- Reaction pathway modeling : Simulates intermediates in synthesis or degradation, guiding experimental design .

Q. How should researchers address discrepancies between experimental and computational structural data (e.g., bond angles or torsional conformers)?

- X-ray crystallography : Provides definitive bond lengths/angles for comparison with DFT-optimized geometries .

- Torsional analysis : Compare experimental NMR coupling constants (³JHH) with computed values to refine conformational models .

- Error sources : Adjust computational basis sets (e.g., B3LYP/6-311++G**) or consider solvent effects in simulations .

Q. What strategies are recommended for analyzing reaction kinetics and mechanistic pathways involving this compound?

- Time-resolved spectroscopy : Monitor intermediate formation via UV-Vis or stopped-flow IR .

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled nitriles to trace reaction steps .

- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms in cycloadditions or substitutions .

Q. How can researchers design experiments to resolve contradictory bioactivity results across different assays?

- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to control compounds (e.g., MTT assays for cytotoxicity) .

- Orthogonal assays : Cross-validate enzyme inhibition data with SPR (surface plasmon resonance) or ITC (isothermal calorimetry) .

- Statistical rigor : Apply ANOVA or Bayesian analysis to distinguish assay noise from true biological effects .

Methodological Tables

Q. Table 1. Key Spectral Signatures for Structural Validation

| Technique | Diagnostic Peaks | Interpretation |

|---|---|---|

| IR | 2240 cm⁻¹ | C≡N stretch |

| ¹H NMR | δ 6.7–7.3 ppm (multiplet) | Aromatic protons |

| ¹³C NMR | δ 115–120 ppm | Nitrile carbon |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.